Cas no 1783325-62-1 (1H-Indole-3-acetic acid, 6-methyl-, ethyl ester)

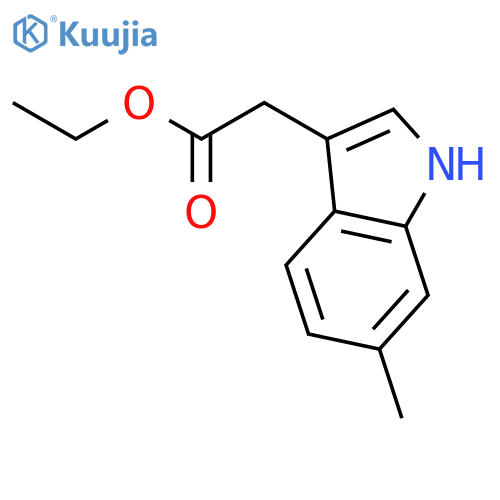

1783325-62-1 structure

商品名:1H-Indole-3-acetic acid, 6-methyl-, ethyl ester

CAS番号:1783325-62-1

MF:C13H15NO2

メガワット:217.263703584671

MDL:MFCD28590538

CID:4493698

PubChem ID:84740170

1H-Indole-3-acetic acid, 6-methyl-, ethyl ester 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-3-acetic acid, 6-methyl-, ethyl ester

- AC4780

- SCHEMBL14823139

- 1783325-62-1

- Ethyl 6-Methylindole-3-acetate

- SY058654

- Ethyl6-Methylindole-3-acetate

- AKOS024171390

- MFCD28590538

- Ethyl 2-(6-methyl-1H-indol-3-yl)acetate

-

- MDL: MFCD28590538

- インチ: InChI=1S/C13H15NO2/c1-3-16-13(15)7-10-8-14-12-6-9(2)4-5-11(10)12/h4-6,8,14H,3,7H2,1-2H3

- InChIKey: GYORRFXNIOZILF-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 217.110278721Da

- どういたいしつりょう: 217.110278721Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 254

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 42.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

1H-Indole-3-acetic acid, 6-methyl-, ethyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D776900-1g |

Ethyl 6-Methylindole-3-acetate |

1783325-62-1 | 95% | 1g |

$990 | 2025-02-28 | |

| eNovation Chemicals LLC | D776900-1g |

Ethyl 6-Methylindole-3-acetate |

1783325-62-1 | 95% | 1g |

$990 | 2024-07-20 | |

| eNovation Chemicals LLC | D776900-1g |

Ethyl 6-Methylindole-3-acetate |

1783325-62-1 | 95% | 1g |

$990 | 2025-02-19 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY058654-1g |

Ethyl 6-Methylindole-3-acetate |

1783325-62-1 | ≥95% | 1g |

¥8500.00 | 2024-08-09 |

1H-Indole-3-acetic acid, 6-methyl-, ethyl ester 関連文献

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

1783325-62-1 (1H-Indole-3-acetic acid, 6-methyl-, ethyl ester) 関連製品

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1783325-62-1)1H-Indole-3-acetic acid, 6-methyl-, ethyl ester

清らかである:99%

はかる:1g

価格 ($):1066.0